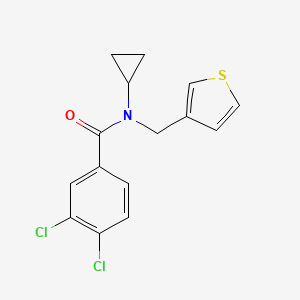![molecular formula C22H23NO4S B2966082 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid CAS No. 214838-75-2](/img/structure/B2966082.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid , also known by its CAS number 180181-05-9 , is a chemical compound with the following IUPAC name: {1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinyl}acetic acid. Its molecular formula is C22H23NO4 , and it has a molecular weight of 365.43 g/mol . The compound features a piperidine ring substituted with a fluorenyl group and a sulfanylacetic acid moiety.
Physical And Chemical Properties Analysis
Scientific Research Applications
Protective Group in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is widely used for the protection of hydroxy-groups in peptide synthesis. This protective group is particularly advantageous because it can be removed under mild base conditions without affecting other sensitive functional groups. For example, Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with various acid- and base-labile protecting groups and its easy removal by triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis
The Fmoc strategy is integral to solid-phase peptide synthesis (SPPS), offering a robust method for the assembly of peptides. Chang and Meienhofer (2009) reported that N alpha-9-Fluorenylmethoxycarbonyl amino acids facilitate SPPS by allowing the cleavage of the Fmoc-group by mild base, such as piperidine, thereby avoiding side reactions common in other methodologies (Chang & Meienhofer, 2009).
Enzyme Inhibition Studies
Beyond its use in synthetic chemistry, derivatives of 9-fluorenylmethoxycarbonyl compounds are explored for their biological activities, such as enzyme inhibition. Venkatesan et al. (2004) synthesized 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, demonstrating their inhibitory activities against tumor necrosis factor-alpha (TACE) and matrix metalloproteinases (MMPs), showcasing the potential therapeutic applications of these derivatives (Venkatesan et al., 2004).
Advanced Material Synthesis
The versatility of 9-fluorenylmethoxycarbonyl derivatives extends to material science, where they are used in the synthesis of novel materials. For instance, Guo et al. (2002) reported the synthesis and proton conductivity of polyimides from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, demonstrating the potential of these compounds in fuel cell applications (Guo et al., 2002).
properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-21(25)14-28-15-9-11-23(12-10-15)22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVRIMPZFVGYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1SCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

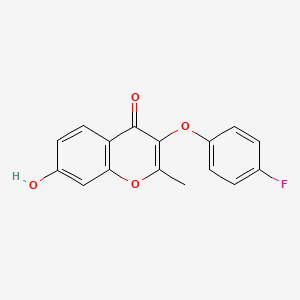
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)
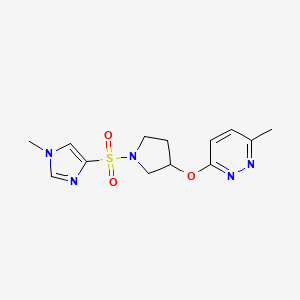
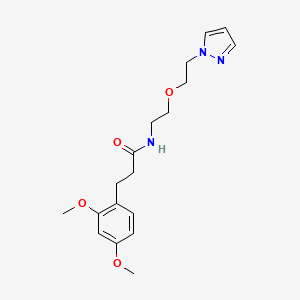
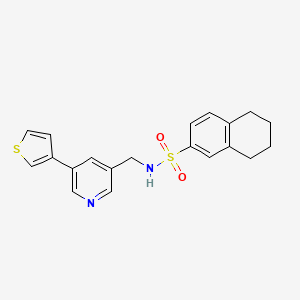
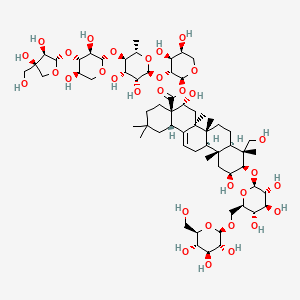
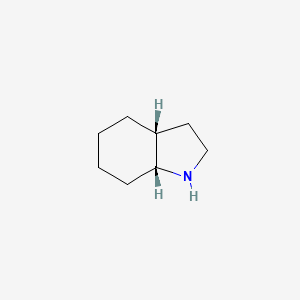
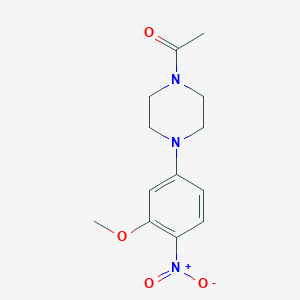
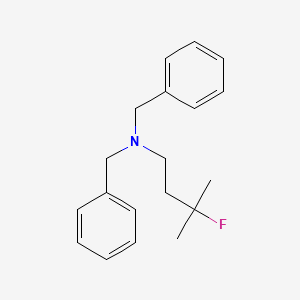
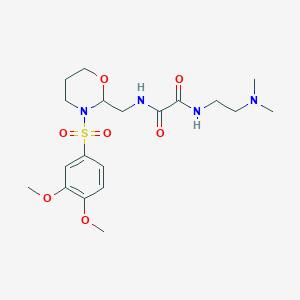
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2966014.png)

